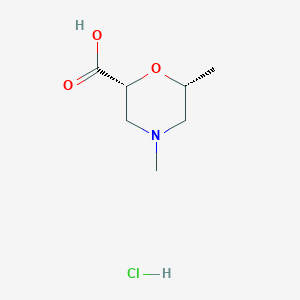

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride

Overview

Description

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride (DMCAH) is a chiral morpholine derivative that has been used in a variety of scientific research applications. It is a versatile molecule that can be used as a synthetic intermediate in organic synthesis, as a catalyst in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. It is also used as a building block in the synthesis of other compounds, such as peptides and nucleosides. In

Scientific Research Applications

Antidepressant Research

The compound is studied for its potential antidepressant effects, particularly as a metabolite of ketamine. It has been shown to have effects on neural circuits that could improve cognitive function and has been linked to sustained antidepressant-like effects .

Neuropharmacology

It enhances AMPA receptor-mediated excitatory post-synaptic potentials in the hippocampus, which is significant for learning and memory processes .

Neurochemical Effects

Research suggests that (2R,6R)-HNK contributes to the neurochemical effects of ketamine, indicating its role in understanding how certain drugs can affect neurotransmission .

Mechanism of Action

Target of Action

The primary target of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices .

Mode of Action

(2R,6R)-HNK interacts with its target, the AMPA receptor, by enhancing its activity . It also decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells . Furthermore, it upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons both in vitro and in vivo .

Biochemical Pathways

The compound’s interaction with AMPA receptors and its effect on D-serine concentrations suggest that it influences glutamatergic neurotransmission . This is further supported by its ability to upregulate KCNQ2 channels, which are crucial for neuronal excitability . The compound’s effects on these biochemical pathways can lead to changes in neural circuits that underlie distinct cognitive domains .

Result of Action

The compound’s action results in potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission . This can lead to improvements in cognitive function . . For instance, daily administration of (2R,6R)-HNK has been found to impair implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it .

Action Environment

The environment can influence the action, efficacy, and stability of (2R,6R)-HNK. For example, the frequency of administration can modulate the compound’s effects on cognitive function . .

Safety and Hazards

(2R,6R)-HNK is thought to lack the dissociative and abuse properties of ketamine . It does not share pharmacological or behavioral profile similarities with ketamine or its enantiomers . Given its pharmacological profile, it is predicted that (2R,6R)-HNK will exhibit a favorable safety profile in clinical trials .

Future Directions

The future of (2R,6R)-HNK as a potential antidepressant is still uncertain. While it has shown promise in preclinical models, clinical studies are needed to determine its antidepressant efficacy . It could still be possible that both ketamine and (2R,6R)-HNK exert antidepressant-like efficacy through a common and previously unidentified mechanism .

properties

IUPAC Name |

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKXWFXGKGCCDM-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1383565.png)

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)

![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)